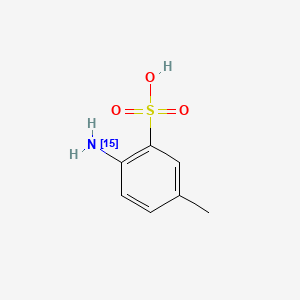![molecular formula C8H9Cl2F2NO B15296435 1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B15296435.png)
1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C8H9Cl2F2NO. It is known for its unique structure, which includes a chlorodifluoromethoxy group attached to a phenyl ring, and an amine group that is protonated to form the hydrochloride salt.
Méthodes De Préparation
The synthesis of 1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the chlorodifluoromethoxy group: This step involves the reaction of a phenol derivative with chlorodifluoromethane in the presence of a base to form the chlorodifluoromethoxy group.
Attachment to the phenyl ring: The chlorodifluoromethoxy group is then attached to a benzene ring through an electrophilic aromatic substitution reaction.
Introduction of the methanamine group:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Applications De Recherche Scientifique
1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antimicrobial agent.
Industry: It is used in the development of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target being studied .
Comparaison Avec Des Composés Similaires
1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride can be compared with other similar compounds, such as:
1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride: This compound lacks the chlorine atom, which can result in different chemical and biological properties.
1-[3-(Trifluoromethoxy)phenyl]methanamine hydrochloride: The presence of an additional fluorine atom can enhance the compound’s stability and reactivity.
1-[3-(Methoxy)phenyl]methanamine hydrochloride: The absence of fluorine atoms can significantly alter the compound’s electronic properties and reactivity
Propriétés
Formule moléculaire |
C8H9Cl2F2NO |
|---|---|
Poids moléculaire |
244.06 g/mol |
Nom IUPAC |
[3-[chloro(difluoro)methoxy]phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H8ClF2NO.ClH/c9-8(10,11)13-7-3-1-2-6(4-7)5-12;/h1-4H,5,12H2;1H |
Clé InChI |
CIRIPFVRBHUHNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(F)(F)Cl)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Tert-butoxy)carbonyl]-4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15296353.png)
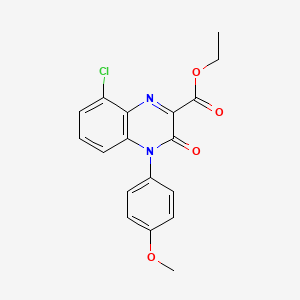
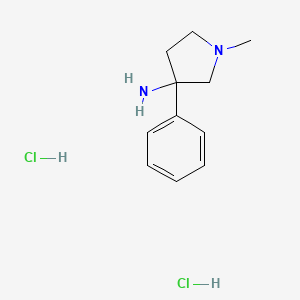
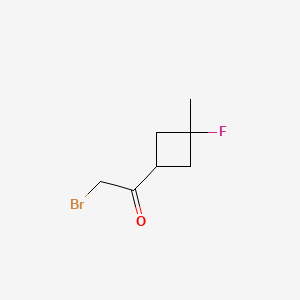


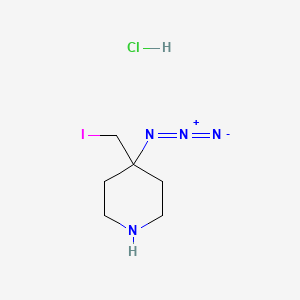
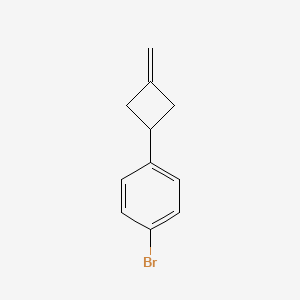
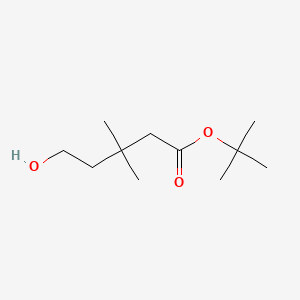
![3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol](/img/structure/B15296410.png)
![4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15296418.png)
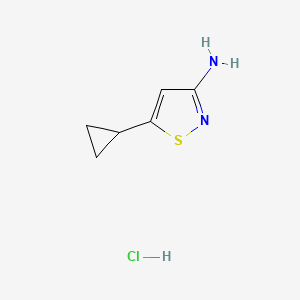
![rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B15296446.png)
